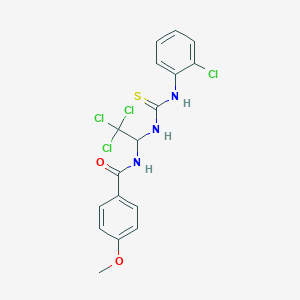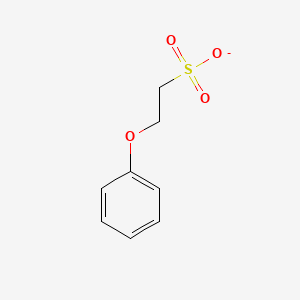
3-Iodo-1-isopropyl-5-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-1-isopropyl-5-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of iodine, isopropyl, and nitro groups attached to the pyrazole ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-isopropyl-5-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 1-isopropyl-5-nitro-1H-pyrazole using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-1-isopropyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The isopropyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Hydrogen gas, metal catalysts (Pd/C), metal hydrides (LiAlH4).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products
Substitution: Corresponding substituted pyrazoles.
Reduction: 3-Iodo-1-isopropyl-5-amino-1H-pyrazole.
Oxidation: This compound derivatives with oxidized side chains.
Wissenschaftliche Forschungsanwendungen
3-Iodo-1-isopropyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Iodo-1-isopropyl-5-nitro-1H-pyrazole is largely dependent on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets. The isopropyl group may affect the compound’s lipophilicity and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-1H-pyrazole: Lacks the isopropyl and nitro groups, resulting in different reactivity and applications.
1-Isopropyl-5-nitro-1H-pyrazole: Lacks the iodine atom, affecting its substitution reactions.
3-Iodo-5-nitro-1H-pyrazole: Lacks the isopropyl group, influencing its physical properties and biological activities.
Uniqueness
3-Iodo-1-isopropyl-5-nitro-1H-pyrazole is unique due to the combination of iodine, isopropyl, and nitro groups, which impart distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H8IN3O2 |
|---|---|
Molekulargewicht |
281.05 g/mol |
IUPAC-Name |
3-iodo-5-nitro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C6H8IN3O2/c1-4(2)9-6(10(11)12)3-5(7)8-9/h3-4H,1-2H3 |
InChI-Schlüssel |
NCMLSTCHHZCVSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC(=N1)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)

![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)


![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)




![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)
